molecular formula C7H7ClN6O2 B1676608 米托唑胺 CAS No. 85622-95-3

米托唑胺

货号 B1676608
CAS 编号: 85622-95-3
分子量: 242.62 g/mol
InChI 键: QXYYYPFGTSJXNS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A new strategy for automated solid phase synthesis of an oligonucleotide conjugate of the base sensitive anti-cancer agent mitozolomide is described . Fully protected oligonucleotides were selected as base sensitive model sequences and were synthesized in 99% overall yields using a novel silyl-linked controlled-pore glass (SLCPG) solid support .


Molecular Structure Analysis

Mitozolomide has a molecular formula of C7H7ClN6O2 . Its IUPAC name is 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide .


Chemical Reactions Analysis

Mitozolomide and its 3-alkyl congeners ring-open in aqueous sodium carbonate to form 5-(3-alkyltriazen-1-yl)imidazole-4-carboxamides .


Physical And Chemical Properties Analysis

Mitozolomide has a molecular weight of 242.62 g/mol .

科学研究应用

对胶质瘤细胞的影响

米托唑胺与X射线结合,对来源于胶质瘤的细胞系表现出不同的影响,增强了细胞毒性,可能增强了细胞杀伤作用,取决于所处理的细胞系。这表明了它在胶质瘤放疗中的作用,暗示了一个取决于细胞系响应机制的角色 (Rijn et al., 2000)

晚期前列腺癌治疗

米托唑胺已被研究用于治疗晚期前列腺癌的临床前活性。通过将药物靶向表皮生长因子受体(EGFR),研究人员旨在增强其对EGFR过表达肿瘤的效力,改变其毒性谱,并可能提供前列腺癌治疗的新方法 (Fang et al., 2012)

对Lewis肺癌的有效性

对小鼠Lewis肺癌进行的米托唑胺体内研究表明其显著的疗效,剂量调整导致增加的存活时间。这表明了它在某些癌症中作为一种高效药物的潜力,为其药代动力学和细胞效应提供了见解 (Broggini et al., 2004)

作用机制

米托唑胺作为一种咪唑四唑烷基化剂的前药,表明其机制涉及DNA烷基化导致交联和凋亡诱导。这一生化途径突显了其抗肿瘤特性,并为其在癌症治疗中的应用提供了基础 (Definitions, 2020)

体外和体内抗癌活性

对米托唑胺在人类肿瘤异种移植物和小鼠肿瘤中的体外和体内抗癌活性的研究揭示了其广谱疗效。这项工作还评估了其对人类骨髓的影响,为其治疗潜力和安全性提供了见解 (Fiebig et al., 2005)

安全和危害

Mitozolomide was found to cause severe and unpredictable bone marrow suppression during Phase II clinical trials, which led to the discontinuation of its development .

属性

IUPAC Name

3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN6O2/c8-1-2-14-7(16)13-3-10-4(5(9)15)6(13)11-12-14/h3H,1-2H2,(H2,9,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYYYPFGTSJXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2N1C(=O)N(N=N2)CCCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40234862
Record name Mitozolomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O 0.0 (mg/mL), Buffer, pH 4 0.0 (mg/mL), Buffer, pH 9 <= 0.7 (mg/mL), EtOH 0.0 (mg/mL), DMA <= 4.9 (mg/mL), DMSO <= 5.1 (mg/mL), CHCl3 <= 0.7 (mg/mL), EtOAc 0.0 (mg/mL), t-BuOH 0.0 (mg/mL), 90% BuOH <= 0.8 (mg/mL), Ether 0.0 (mg/mL), THF <= 2.0 (mg/mL)
Record name MITOZOLOMIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/353451%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Mitozolomide

CAS RN

85622-95-3
Record name Mitozolomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85622-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitozolomide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085622953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitozolomide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353451
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mitozolomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mitozolomide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.079.921
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MITOZOLOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3U7286V3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mitozolomide
Reactant of Route 2
Reactant of Route 2
Mitozolomide
Reactant of Route 3
Reactant of Route 3
Mitozolomide

Citations

For This Compound
902
Citations
ES Newlands, G Blackledge, JA Slack… - Cancer treatment …, 1985 - books.google.com
Mitozolomide (NSC-353451; CCRG 81010; M and B 39565) is a novel potential anticancer agent that was selected for phase I study on the basis of broad spectrum activity in mouse …
Number of citations: 96 books.google.com
Ø Fodstad, S Aamdal, A Pihl, MR Boyd - Cancer research, 1985 - AACR
… In this investigation, we first tested the anticancer activity of mitozolomide against cells from … 23), we also measured the in vivo effect of mitozolomide on the same tumors, using the 6-day …
Number of citations: 69 aacrjournals.org
E Erba, S Pepe, P Ubezio, A Lorico, L Morasca… - British journal of …, 1986 - nature.com
… : at the high concentration mitozolomide induced an accumulation of … mitozolomide concentrations. Only in one out of 16 primary cultures of human ovarian cancers was mitozolomide …
Number of citations: 16 www.nature.com
J Arrowsmith, SA Jennings, AS Clark… - Journal of medicinal …, 2002 - ACS Publications
Carboxylic acids derived from the amido groups of the antitumor agents mitozolomide and temozolomide have been conjugated to simple amino acids and peptides by carbodiimide …
Number of citations: 92 pubs.acs.org
KR Horspool, MFG Stevens, CG Newton… - Journal of medicinal …, 1990 - ACS Publications
… acid, a key derivative of mitozolomide in our exploration of the … Mitozolomide (1) has beenshown to be an agent with clinical … search for congeners of mitozolomide that might show an …
Number of citations: 43 pubs.acs.org
PR Lowe, CE Sansom, CH Schwalbe… - Journal of medicinal …, 1992 - ACS Publications
… In temozolomide and the related drug mitozolomide (4), N (7) is more negatively charged than N (l), which favors the formation of hydrogen bonds to the former atom in spite of their poor …
Number of citations: 72 pubs.acs.org
S Gundersen, S Aamdal, Ø Fodstad - British journal of cancer, 1987 - nature.com
… A phase II trial with mitozolomide was carried out in patients … with 115 mg m-2 of mitozolomide, given orally every 6 weeks. None … It is concluded that orally administered mitozolomide is …
Number of citations: 19 www.nature.com
GU Baig, MFG Stevens - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
… When mitozolomide (1) and its 3-alkyl homologues (8) and (9) are boiled in water … mitozolomide AIC is contaminated by a coloured impurity. The rate of decomposition of mitozolomide …
Number of citations: 41 pubs.rsc.org
Y Wang, P Lambert, L Zhao, D Wang - European journal of medicinal …, 2002 - Elsevier
Dual-action agents 5a–f and 12a–f, a β-lactam antibiotic combined with a cytotoxic agent, mitozolomide (Meto) or temozolomide (Temo), were synthesised. The antibacterial activity (…
Number of citations: 29 www.sciencedirect.com
M Harding, D Northcott, J Smyth, NS Stuart… - British journal of …, 1988 - ncbi.nlm.nih.gov
Ovarian cancer remains the most common cause of death from gynaecological malignancy despite significant improvement in both response rates and survival since the introduction of …
Number of citations: 35 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。